molecular formula C15H12BrN3O B5633364 3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE

3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE

Cat. No.: B5633364
M. Wt: 330.18 g/mol
InChI Key: XOAOTXDLRFZSJY-UHFFFAOYSA-N
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Description

3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, a methylamino group, and a dihydroquinoxalinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(methylamino)aniline, followed by cyclization with appropriate reagents to form the dihydroquinoxalinone core. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, fully reduced quinoxalinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a potential therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers .

Mechanism of Action

The mechanism of action of 3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[5-BROMO-2-(METHYLAMINO)PHENYL]-1,2-DIHYDROQUINOXALIN-2-ONE stands out due to its unique combination of a bromine atom, a methylamino group, and a dihydroquinoxalinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[5-bromo-2-(methylamino)phenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-17-11-7-6-9(16)8-10(11)14-15(20)19-13-5-3-2-4-12(13)18-14/h2-8,17H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAOTXDLRFZSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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